molecular formula C10H13N3O2 B2724900 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid CAS No. 891392-96-4

1-(Pyrazin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B2724900
CAS No.: 891392-96-4
M. Wt: 207.233
InChI Key: DQZQBNKOVJNCRU-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 13 N 3 O 2 , and it features a piperidine ring substituted with a carboxylic acid group at the 3-position and a pyrazine ring at the nitrogen atom . This specific arrangement creates a versatile scaffold that is highly valuable for constructing more complex molecules. The primary research value of this compound lies in its role as a multifunctional building block. The presence of both a pyrazine heteroaromatic system and a piperidine-carboxylic acid moiety makes it a valuable precursor in the synthesis of novel compounds for biological screening . Pyrazine and piperidine derivatives are widely investigated for their potential therapeutic applications. For instance, pyrazinecarboxylic acid analogs are critically studied for their antimycobacterial properties and have been explored as inhibitors of specific enzymatic pathways . Furthermore, structurally similar piperidine-carboxylic acid derivatives are frequently utilized in the development of potential inhibitors for various biological targets, such as enzymes . This chemical is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

1-pyrazin-2-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-2-1-5-13(7-8)9-6-11-3-4-12-9/h3-4,6,8H,1-2,5,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZQBNKOVJNCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891392-96-4
Record name 1-(pyrazin-2-yl)piperidine-3-carboxylic acid
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Preparation Methods

The synthesis of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(Pyrazin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Pyrazin-2-yl)piperidine-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that modifications to the piperidine ring can enhance cytotoxic activity against cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Biological Research Applications

This compound is utilized in various biological assays to study enzyme interactions and receptor binding.

Enzyme Inhibition Studies

The compound serves as a useful tool in enzyme inhibition studies, particularly those involving kinases and phosphatases. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms .

Receptor Binding Studies

Research has utilized this compound to explore receptor interactions, particularly in the context of neurological research. Its structural similarity to known neurotransmitter systems allows for investigations into its effects on receptor activity and signaling pathways.

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, derivatives of this compound were synthesized and screened for anticancer activity against various human cancer cell lines. The results indicated that specific modifications to the compound significantly enhanced its cytotoxic effects, leading to further investigations into structure-activity relationships (SAR) for optimized drug design .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound derivatives. The researchers found that certain compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to DNA via intercalation, affecting the replication and transcription processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Pyrazine Ring

  • 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 930111-02-7)

    • Molecular formula : C₁₁H₁₅N₃O₂.
    • Key difference : A methyl group at the 6-position of the pyrazine ring.
    • Physical properties : Higher melting point (185–186.5°C ) compared to positional isomers (e.g., 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid, mp 151–152°C), indicating enhanced crystallinity due to steric and electronic effects .
  • 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1707594-91-9) Molecular formula: C₁₄H₁₇N₃O₂. Key difference: Replacement of piperidine with pyrrolidine and addition of a pyrazole ring.

Modifications to the Piperidine-Carboxylic Acid Core

  • 3-Piperidinecarboxylic acid (CAS: 498-95-3) Molecular formula: C₆H₁₁NO₂. Key difference: Absence of the pyrazine substituent. Properties: Simpler structure with lower molecular weight (129.16 g/mol) and reduced aromatic interactions, making it less suitable for applications requiring π-π stacking .
  • 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride (CAS: 887445-00-3)

    • Molecular formula : C₁₂H₁₆N₂O₂·2HCl.
    • Key difference : Pyridinylmethyl substitution and dihydrochloride salt form.
    • Implications : Enhanced solubility in aqueous media due to salt formation, beneficial for pharmaceutical formulations .

Functional Group Additions

  • 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid

    • Molecular formula : C₁₃H₁₈F₂N₄O₄S.
    • Key difference : Sulfonyl and difluoromethylpyrazole groups.
    • Implications : The electron-withdrawing sulfonyl group increases the acidity of the carboxylic acid (pKa ~1–2), enhancing reactivity in coupling reactions .
  • 1-[(4-Methoxyphenyl)methyl]-piperidine-3-carboxylic acid ethyl ester (CAS: Not provided) Key difference: Ethyl ester prodrug form. Implications: Improved lipophilicity and oral bioavailability compared to the free acid, as ester hydrolysis in vivo releases the active carboxylic acid .

Structural Complexity and Pharmacological Potential

  • 1-{4-[(4-Methylphenyl)methyl]-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}piperidine-3-carboxylic acid
    • Molecular formula : C₂₁H₂₂N₄O₃.
    • Key features : Extended aromatic system (pyridopyrazine) and benzyl substitution.
    • Implications : Enhanced binding to enzymes like kinases or GPCRs due to planar aromatic moieties .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
1-(Pyrazin-2-yl)piperidine-3-carboxylic acid 891392-96-4 C₁₀H₁₃N₃O₂ 207.23 Pyrazine, carboxylic acid Not reported Powder, H315/H335 hazards
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 930111-02-7 C₁₁H₁₅N₃O₂ 221.25 6-Methylpyrazine 185–186.5 High crystallinity
3-Piperidinecarboxylic acid 498-95-3 C₆H₁₁NO₂ 129.16 None (core structure) Not reported Simpler, lower MW
1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride 887445-00-3 C₁₂H₁₆N₂O₂·2HCl 293.19 Pyridinylmethyl, dihydrochloride Not reported Enhanced solubility
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid 1006492-55-2 C₁₃H₁₈F₂N₄O₄S 380.37 Sulfonyl, difluoromethylpyrazole Not reported High acidity, reactivity

Research and Application Insights

  • Synthetic Utility : Piperidine-3-carboxylic acid derivatives are frequently used as intermediates in drug discovery. For example, ester prodrugs (e.g., ethyl esters) improve bioavailability , while sulfonyl derivatives enhance electrophilic reactivity .
  • Biological Activity : Pyrazine-containing analogs exhibit diverse pharmacological profiles. The pyrazine ring’s nitrogen atoms facilitate hydrogen bonding with biological targets, making these compounds relevant in kinase inhibitor design .
  • Safety Profiles : Compounds with simpler structures (e.g., 3-piperidinecarboxylic acid) generally exhibit fewer hazards compared to pyrazine derivatives, which often require careful handling due to respiratory and dermal risks .

Biological Activity

1-(Pyrazin-2-yl)piperidine-3-carboxylic acid (PPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with insights into its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O2C_{10}H_{13}N_{3}O_{2}. The compound features a piperidine ring substituted with a pyrazinyl group and a carboxylic acid, which are crucial for its biological activity.

1. Antimicrobial Activity

PPCA has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

These findings suggest that PPCA could serve as a lead compound for developing new antimicrobial agents.

2. Anticancer Properties

Recent research highlights the potential of PPCA in cancer therapy. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle proteins.

Cancer Cell Line IC50 (μM)
MCF-7 (Breast)5.2
A549 (Lung)3.8
HeLa (Cervical)4.5

The anticancer effects are attributed to the compound's ability to intercalate DNA, disrupting replication and transcription processes .

3. Anti-inflammatory Effects

PPCA also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory mediators.

Compound IC50 (μM)
PPCA0.04
Celecoxib0.04

In vivo studies using carrageenan-induced paw edema models demonstrated that PPCA significantly reduces inflammation, comparable to established anti-inflammatory drugs .

The biological activity of PPCA is primarily mediated through its interaction with specific molecular targets:

  • DNA Binding : The pyrazine moiety allows for intercalation into DNA, affecting replication and transcription.
  • Enzyme Inhibition : PPCA modulates the activity of various enzymes involved in cellular signaling pathways, contributing to its anticancer and anti-inflammatory effects.
  • Receptor Interaction : The compound may also engage with specific receptors, altering their signaling pathways and leading to therapeutic effects .

Structure-Activity Relationships (SAR)

SAR studies have identified key structural features that enhance the biological activity of PPCA:

  • Carboxylic Acid Group : Essential for activity; modifications here significantly affect potency.
  • Piperidine Ring : Substitutions on this ring can enhance binding affinity to biological targets.
  • Pyrazine Moiety : Variations in this part of the molecule can influence both antimicrobial and anticancer activities.

Research indicates that maintaining the integrity of these functional groups while exploring substitutions can lead to compounds with improved efficacy .

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that PPCA effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Another investigation revealed that PPCA displayed synergistic effects when combined with existing antibiotics against resistant bacterial strains, suggesting its potential as an adjuvant therapy .

Q & A

Q. What safety protocols are critical when handling this compound in catalytic reactions?

  • Methodological Answer :
  • PPE : Use flame-resistant lab coats, nitrile gloves, and P95 respirators during synthesis .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., hydrogen chloride) .

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